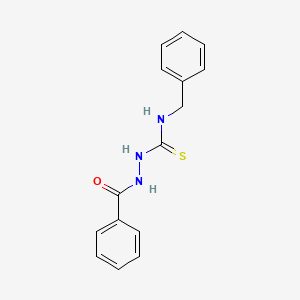

2-benzoyl-N-benzylhydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzoyl-N-benzylhydrazinecarbothioamide is a chemical compound with the CAS number 120811-69-0 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 2-benzoyl-N-benzylhydrazinecarbothioamide involves aromatic isothiocyanates and aromatic substituted hydrazides in the presence of triethylamine . The reaction mixture is stirred at room temperature, and then the solvents are removed on a rotary evaporator. The residue is triturated with diethyl ether-ethyl acetate to afford the desired thiosemicarbazide .Molecular Structure Analysis

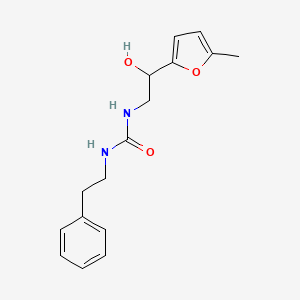

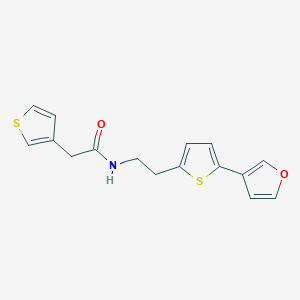

The molecular structure of 2-benzoyl-N-benzylhydrazinecarbothioamide is represented by the formula C15H15N3OS . The molecular weight of the compound is 285.37 .Chemical Reactions Analysis

2-Benzoyl-N-benzylhydrazinecarbothioamide is involved in various chemical reactions. It reacts with triethylamine in tetrahydrofuran at 20℃ for 16 hours . It also reacts in ethanol for 3 hours under reflux conditions . In N,N-dimethyl-formamide, it reacts at 20℃ for 4 hours .Applications De Recherche Scientifique

Corrosion Inhibition

2-benzoyl-N-benzylhydrazinecarbothioamide (BHCTA) has been investigated as an organic inhibitor for the corrosion of copper substrate in a 3.5 wt.% sodium chloride electrolyte . The inhibition efficiency of BHCTA was examined using electrochemical, chemical, and theoretical tools . The outcomes indicated a supreme inhibition efficiency of BHCTA which exceeded 95% upon the addition of 1.00 mM of BHCTA .

Adsorption Properties

The adsorption of BHCTA on the copper surface was discovered to obey Langmuir isotherm . The resulting value of ΔGads0 = −35.7 kJ mol−1 indicates that BHCTA molecules adsorb on the copper surface through a spontaneous mix of physisorption and chemisorption processes .

Surface Morphology Examination

A scanning electron microscope was used to examine the effect of BHCTA adsorption on the morphology of the copper surface . Theoretical calculations showed that BHCTA has good adsorption properties on Cu substrate .

Chemical Manufacturing

2-benzoyl-N-benzylhydrazinecarbothioamide is also used in the manufacturing of chemicals . It is available from various suppliers and manufacturers .

Polymorphism Study

The polymorphism of 2-benzoyl-N-benzylhydrazinecarbothioamide has been studied under ambient and non-ambient temperature conditions . This work presents crystallization and thermal characterization of the compound .

X-ray Diffraction Analysis

The compound was also analyzed by means of single-crystal and powder X-ray diffraction with variable temperatures . This analysis provides valuable insights into the structural properties of the compound .

Propriétés

IUPAC Name |

1-benzamido-3-benzylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c19-14(13-9-5-2-6-10-13)17-18-15(20)16-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19)(H2,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFOGOFFRAZHJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2713215.png)

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713219.png)

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2713222.png)

![[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone](/img/structure/B2713229.png)

![N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2713233.png)

![N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2713234.png)